[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl nicotinate
Overview
Description
[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl nicotinate is a heterocyclic compound that combines the structural features of oxadiazole and nicotinate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl nicotinate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzohydrazide with nicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinate moiety.
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of different derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl nicotinate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the oxadiazole ring is known to enhance the biological activity of many compounds, making it a promising scaffold for drug design.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including liquid crystals and polymers. Its unique properties contribute to the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of [5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl nicotinate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance binding affinity, while the nicotinate moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of an oxadiazole ring.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar bromophenyl group but features a triazole ring.
Uniqueness
The uniqueness of [5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl nicotinate lies in its combination of the oxadiazole and nicotinate moieties. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3/c16-12-5-3-10(4-6-12)14-19-18-13(22-14)9-21-15(20)11-2-1-7-17-8-11/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKUJTVUDGJEBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2=NN=C(O2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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